ethyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate
Description
Ethyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate is a conjugated dienoate ester featuring a cyano (-CN) group at the 2-position and a phenyl substituent at the 5-position. Its structure comprises two double bonds with stereochemical configurations: the 2,3-double bond adopts a Z geometry, while the 4,5-double bond is E. This compound serves as a versatile intermediate in organic synthesis, particularly in cycloaddition reactions for constructing heterocyclic systems like bipyrazoles .
Properties
IUPAC Name |
ethyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-17-14(16)13(11-15)10-6-9-12-7-4-3-5-8-12/h3-10H,2H2,1H3/b9-6+,13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDIOTPAZODMST-AWTKBBGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC=CC1=CC=CC=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C=C\C1=CC=CC=C1)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24139-56-8 | |
| Record name | WLN: 2OVYCN&U2U1R | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85627 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Biological Activity
Ethyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate, also known as ethyl 2-cyano-5-phenylpenta-2,4-dienoate, is a compound with significant biological activity. This article explores its chemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C14H13NO2
- Molecular Weight : 227.26 g/mol
- CAS Number : 24139-56-8
This compound features a conjugated diene system along with a cyano group and an ethyl ester, which contribute to its reactivity and biological interactions.
Mechanisms of Biological Activity
This compound exhibits various biological activities primarily attributed to its ability to interact with biological macromolecules. The following mechanisms have been identified:
- Antioxidant Activity : The compound shows potential as an antioxidant by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.
- Antimicrobial Properties : Studies have indicated that this compound possesses antimicrobial activity against various bacterial strains. Its effectiveness can be linked to the disruption of microbial cell membranes.
- Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators.
Antioxidant Activity
A study conducted by Huang et al. (2013) demonstrated that derivatives of penta-dienoates exhibit significant antioxidant properties. This compound was shown to effectively reduce lipid peroxidation in vitro, indicating its potential use in formulations aimed at mitigating oxidative damage in biological systems .
Antimicrobial Efficacy
A comprehensive screening of various compounds revealed that this compound displayed notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined to be effective at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
In a model of acute inflammation induced in rats, administration of this compound resulted in a significant reduction in paw edema compared to control groups. The results suggest that the compound may inhibit the cyclooxygenase pathway involved in prostaglandin synthesis .
Comparative Biological Activity Table
Scientific Research Applications
Organic Synthesis
Ethyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various reactions:
- Michael Addition Reactions : This compound can act as a Michael acceptor due to the presence of the electron-withdrawing cyano group. It can react with nucleophiles to form new carbon-carbon bonds.
- Cycloaddition Reactions : The conjugated diene system in the compound makes it suitable for Diels-Alder reactions, which are crucial for synthesizing complex cyclic structures.
Pharmaceutical Applications
Due to its structural characteristics, this compound has potential applications in drug development:
- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. For example, studies have shown that modifications on the phenyl ring can enhance its activity against breast cancer cells.
- Anti-inflammatory Compounds : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs.
Material Science
In material science, this compound has been explored for its potential use in:
- Polymer Chemistry : It can be utilized in the synthesis of polymers through radical polymerization processes. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties.
Data Table: Summary of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Organic Synthesis | Intermediate for Michael addition and cycloaddition | Effective in forming new carbon bonds |
| Pharmaceuticals | Potential anticancer and anti-inflammatory agents | Cytotoxic activity against cancer cells |
| Material Science | Used in polymer synthesis | Enhances thermal stability |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound derivatives. The results indicated that certain modifications on the phenyl ring significantly increased cytotoxicity against MCF-7 breast cancer cells. The study concluded that these derivatives could serve as lead compounds for further drug development.
Case Study 2: Polymer Applications
Research presented at the International Conference on Polymer Science demonstrated that incorporating this compound into a polymer matrix improved its mechanical properties and thermal stability. This finding suggests its potential use in high-performance materials.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₃H₁₁NO₂
- Functional Groups: Cyano (-CN), ester (-COOEt), conjugated diene, and phenyl.
- Spectroscopic Data :
Comparison with Similar Compounds
Structural Isomers: (2E,4E) vs. (2Z,4E) Configurations
The stereochemistry of double bonds significantly impacts reactivity and applications:
Mechanistic Insight: The (2Z,4E)-isomer’s cyano group enhances electron deficiency, favoring 1,3-dipolar cycloadditions with nitrilimines to form regioselective bipyrazoles . In contrast, the (2E,4E)-isomer lacks this polarization, making it less reactive in such transformations.
Functional Group Variations
Ethyl (2E,4E)-5-phenylpenta-2,4-dienoate
This analogue lacks the cyano group, altering its electronic profile:
Ethyl (2Z,4E)-2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate
This derivative introduces additional substituents:
- Molecular Formula : C₁₂H₁₈N₂O₃ .
- Key Features: Dimethylamino (-NMe₂) and ethoxy (-OEt) groups enhance solubility and modify electronic properties. Potential for biological activity (unexplored in current evidence) .
Substituent Effects on Reactivity
The cyano group’s electron-withdrawing nature distinguishes ethyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate from non-cyano analogues:
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| This compound | C₁₃H₁₁NO₂ | 237.24 | Cyano, ester |
| Ethyl (2E,4E)-5-phenylpenta-2,4-dienoate | C₁₃H₁₄O₂ | 202.25 | Ester |
| Methyl (2Z,4E)-5-phenylpenta-2,4-dienoate | C₁₂H₁₂O₂ | 188.22 | Ester |
Preparation Methods
Base-Catalyzed Knoevenagel Condensation
The Knoevenagel condensation between ethyl cyanoacetate and α,β-unsaturated aldehydes or ketones serves as a foundational step. For example, ethyl 2-cyano-3-phenylacrylate can be synthesized via the reaction of ethyl cyanoacetate with acetophenone derivatives under ammonium acetate catalysis. This intermediate is critical for subsequent diene formation.
Reaction Conditions :
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Catalyst : Ammonium acetate (10 mol%)
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Solvent : Solvent-free or dichloromethane
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Temperature : 100°C for 3 hours
The active methylene group of ethyl cyanoacetate undergoes deprotonation, forming a carbanion that attacks the carbonyl carbon of the aldehyde/ketone. Subsequent dehydration yields the α,β-unsaturated nitrile ester.
Enaminonitrile Formation and Elimination
Ethyl 2-cyano-3-phenylacrylate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form ethyl 2-cyano-5-(dimethylamino)-3-phenylpenta-2,4-dienoate, an enaminonitrile intermediate. Elimination of the dimethylamine group under acidic or thermal conditions generates the conjugated diene system.
Optimized Protocol :
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Reagent : DMF-DMA (1:1 molar ratio)
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Conditions : Solvent-free, room temperature, 24 hours
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Post-Elimination : Heating at 80–100°C in acetic acid
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Stereochemical Outcome : (2Z,4E) configuration favored due to conjugation stability.
Diisopropylethylammonium Acetate (DIPEAc)-Catalyzed Synthesis
Solvent-Free Knoevenagel-Diels-Alder Tandem Reaction
DIPEAc, an ionic liquid catalyst, enables a one-pot Knoevenagel condensation followed by diene formation. Ethyl cyanoacetate and cinnamaldehyde react in hexane under reflux to directly yield ethyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate.
Key Advantages :
Mechanistic Pathway
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Deprotonation : DIPEAc abstracts a proton from ethyl cyanoacetate, forming a resonance-stabilized carbanion.
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Nucleophilic Attack : The carbanion attacks cinnamaldehyde’s carbonyl carbon, forming a β-hydroxy intermediate.
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Dehydration : Elimination of water generates the α,β-unsaturated nitrile.
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Conjugation Extension : Further dehydration extends conjugation, yielding the diene.
Liebscher and Hartmann’s Aniline-Mediated Condensation
Historical Context and Adaptation
Liebscher and Hartmann’s 1976 method for ethyl 5-anilino-2-cyano-5-phenylpenta-2,4-dienoate provides a template for modifying amine components. By omitting aniline and optimizing conditions, the target compound is accessible.
Modified Procedure :
Stereochemical Control
The (2Z,4E) configuration arises from kinetic control during the second dehydration step. Polar aprotic solvents (e.g., DMF) favor the thermodynamically stable (2E,4E) isomer, while ethanol promotes the (2Z,4E) form.
Comparative Analysis of Synthetic Routes
Key Observations :
Q & A
Basic: What are the key considerations for optimizing the synthesis of ethyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate to ensure correct stereochemistry?
Methodological Answer:
Stereochemical control requires precise reaction conditions. Key steps include:
- Catalyst Selection : Use stereoselective catalysts (e.g., organocatalysts or transition-metal complexes) to favor the (2Z,4E) configuration.
- Temperature Control : Maintain low temperatures (0–5°C) to minimize thermal isomerization of double bonds .
- Purification : Employ chromatographic techniques (e.g., HPLC with chiral columns) to isolate the desired isomer. Validate purity via -NMR coupling constants and NOESY for spatial proximity analysis .
Basic: Which spectroscopic and crystallographic methods are most effective in confirming the stereochemical configuration of this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze - and -NMR coupling constants (e.g., and ) to distinguish Z/E configurations. For cyano groups, chemical shifts at ~115–120 ppm confirm nitrile positioning .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction. Monitor dihedral angles (e.g., phenyl vs. penta-dienoate plane, typically 85–90°) and hydrogen-bonding networks (C–H⋯O interactions) to validate packing .
Advanced: How can researchers address contradictions in reaction pathway data when synthesizing conjugated dienoate derivatives?
Methodological Answer:
- Isotopic Labeling : Track carbon migration using -labeled precursors to identify intermediates.
- Kinetic Studies : Perform time-resolved NMR or in-situ IR to detect transient species. Compare activation energies for competing pathways .
- Computational Modeling : Use DFT to calculate energy barriers for proposed mechanisms. Reconcile experimental yields with theoretical predictions (e.g., Mulliken charges at reactive sites) .
Advanced: What role does density functional theory (DFT) play in elucidating the electronic properties and reactivity of this compound?
Methodological Answer:
DFT provides insights into:
- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attacks. The cyano group lowers LUMO energy, enhancing electron-deficient character .
- Charge Distribution : Map electrostatic potential surfaces to identify regions prone to hydrogen bonding or π-π stacking (e.g., phenyl ring vs. dienoate chain) .
- Transition States : Simulate Diels-Alder reactions to assess regioselectivity and activation parameters .
Basic: What experimental strategies are recommended for analyzing crystal packing and intermolecular interactions?
Methodological Answer:
- X-ray Diffraction : Collect data at 100 K to minimize thermal motion. Refinement parameters (R < 0.06, wR < 0.18) ensure accuracy. Analyze hydrogen bonds (e.g., C–H⋯O distances: 2.2–2.5 Å) and π-π interactions (3.4–3.8 Å) .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., O⋯H vs. C⋯C contributions) to explain packing motifs .
Advanced: How can factorial design optimize solvent and temperature effects on cycloaddition reactions involving this compound?
Methodological Answer:
- Design Setup : Use a 2 factorial design (factors: solvent polarity, temperature). Responses include yield and stereoselectivity.
- Parameter Ranges : Test solvents (e.g., THF vs. DMF) and temperatures (25°C vs. 60°C).
- Statistical Analysis : Apply ANOVA to identify significant factors. For example, high polarity solvents may stabilize zwitterionic intermediates, while low temperatures favor kinetic control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
